2-(4-Iodobenzoyl)-5-methylpyridine
Description
2-(4-Iodobenzoyl)-5-methylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 5 and a 4-iodobenzoyl moiety at position 2.
Properties
IUPAC Name |
(4-iodophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGJMJNRSTJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodobenzoyl)-5-methylpyridine typically involves the reaction of 4-iodobenzoyl chloride with 5-methylpyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylpyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Iodobenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in various binding interactions, while the methylpyridine ring can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, properties, and applications of 2-(4-Iodobenzoyl)-5-methylpyridine and its analogs:
Pharmacological Activity Comparisons
- This compound: No direct pharmacological data are available, but its iodine substituent may enhance binding to hydrophobic enzyme pockets, similar to DHODH inhibitors like 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines .
- M-5MPEP : Exhibits partial inhibition of glutamate-mediated Ca²⁺ mobilization at mGlu5 receptors, with cooperativity values (β = 0.3) indicating weak negative modulation .
- Ureido Derivatives (e.g., 2-(3-Ethylureido)-5-methylpyridine) : Induce erythroid differentiation in murine leukemia cells at low concentrations (0.075–0.5 mM), surpassing the efficacy of hexamethylene bisacetamide .
Key Research Findings and Trends
Halogen Effects : Iodine in this compound may improve photostability and binding affinity compared to fluorine or bromine analogs, but its larger size could limit solubility .
Biological vs. Material Applications : Fluorinated and iodinated pyridines dominate materials science, while sulfanyl and ureido derivatives show promise in pharmacology .
Synthetic Challenges : Bulky substituents (e.g., iodobenzoyl) often require optimized conditions (e.g., high-temperature acetonitrile reactions) to avoid by-products .
Biological Activity
2-(4-Iodobenzoyl)-5-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 5-methyl group and a 4-iodobenzoyl moiety. This unique structure may contribute to its biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities. Key areas of focus include:
- Antimicrobial Activity : Investigated for its ability to inhibit various microbial strains.
- Anticancer Potential : Explored for its effects on cancer cell lines.
- Mechanism of Action : The compound's interaction with specific molecular targets has been studied.
Antimicrobial Activity
In vitro studies have shown that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μM |
| S. aureus | 16 μM |
| P. aeruginosa | 64 μM |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was tested against several cancer cell lines, including:
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
Case Study: Anticancer Efficacy
In a study, this compound was found to inhibit the proliferation of cancer cells with IC50 values ranging from 1.5 to 3.0 μM across different cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| LN-229 | 1.8 |
| HCT-116 | 2.0 |
| NCI-H460 | 2.5 |
These results indicate that the compound has promising potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors involved in cell proliferation and microbial resistance.
- Enzyme Inhibition : The benzoyl group may interact with active sites of enzymes, inhibiting their activity through competitive inhibition.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Research Findings
Recent studies have highlighted the importance of further exploring the pharmacological properties of this compound:
- A study published in Molecules emphasized the need for additional investigations into the structure-activity relationship (SAR) to optimize its efficacy against specific targets .
- Another research highlighted potential modifications to enhance solubility and bioavailability, which are critical for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
